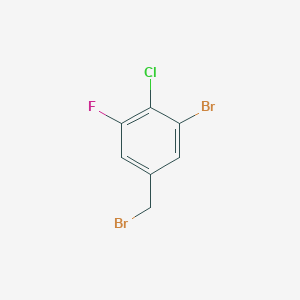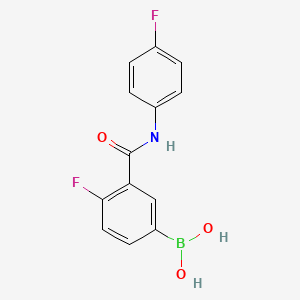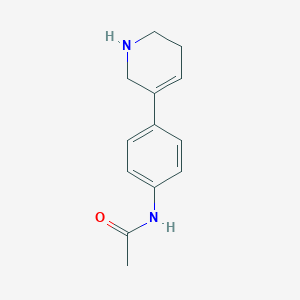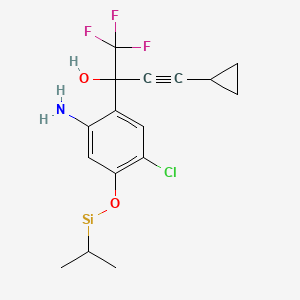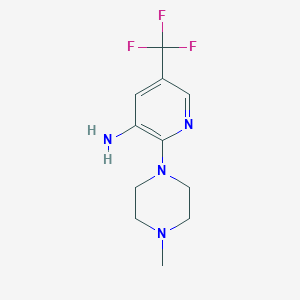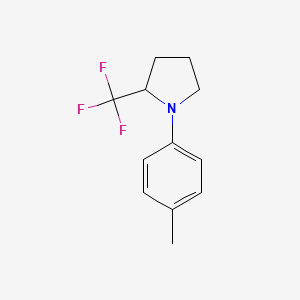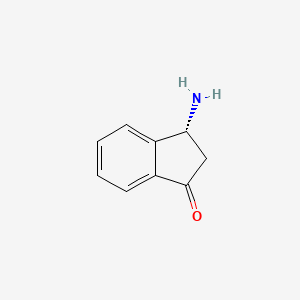
(3R)-3-Aminoindan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Aminoindan-1-one is a chiral compound with a unique structure that includes an indanone core and an amino group at the 3-position. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Aminoindan-1-one typically involves the reduction of the corresponding nitro compound or the amination of the indanone derivative. One common method includes the catalytic hydrogenation of 3-nitroindan-1-one using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of indanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3R)-3-Aminoindan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroindanone derivatives.
Reduction: Indanol derivatives.
Substitution: Amide or sulfonamide derivatives.
科学的研究の応用
(3R)-3-Aminoindan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (3R)-3-Aminoindan-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with biological significance.
(3R)-3-Hydroxydodecanoic Acid: A compound with similar structural features but different functional groups.
Uniqueness
(3R)-3-Aminoindan-1-one is unique due to its indanone core and the specific positioning of the amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
876854-53-4 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
(3R)-3-amino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2/t8-/m1/s1 |
InChIキー |
HNXHMCTUYDVMNC-MRVPVSSYSA-N |
異性体SMILES |
C1[C@H](C2=CC=CC=C2C1=O)N |
正規SMILES |
C1C(C2=CC=CC=C2C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


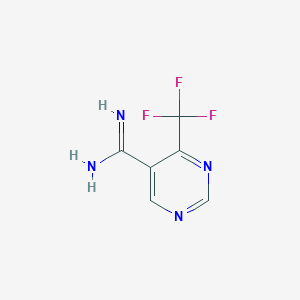
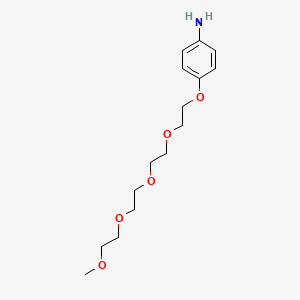

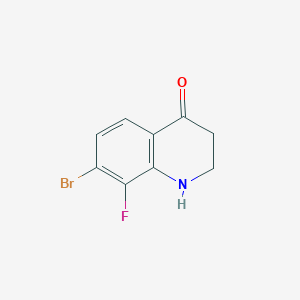
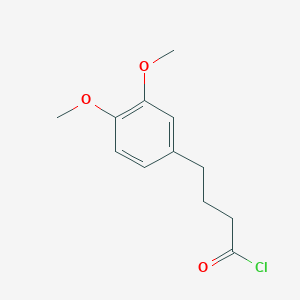

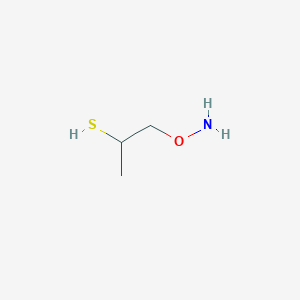
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
